4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-6-methyl-2H-chromen-2-one
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Overview
Description
4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-6-methyl-2H-chromen-2-one is a heterocyclic compound that combines the structural features of thiadiazole and chromenone. This compound is of significant interest due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-6-methyl-2H-chromen-2-one typically involves the reaction of 6-methyl-2H-chromen-2-one with 5-amino-1,3,4-thiadiazole-2-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a suitable solvent like ethanol .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-6-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The thiadiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the thiadiazole ring can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its anticancer activity, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-6-methyl-2H-chromen-2-one involves its interaction with various molecular targets:
Anticancer Activity: It may inhibit cell proliferation by inducing apoptosis and disrupting the cell cycle.
Antimicrobial Activity: It can interfere with bacterial cell wall synthesis or disrupt microbial DNA replication.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2-amino-1,3,4-thiadiazole: Known for its antimicrobial and anticancer properties.
5-arylidine amino-1,3,4-thiadiazol-2-yl derivatives: Studied for their antioxidant and anticancer activities.
Uniqueness
4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-6-methyl-2H-chromen-2-one is unique due to its combined thiadiazole and chromenone structure, which may confer enhanced biological activities compared to its individual components .
Properties
Molecular Formula |
C12H9N3O2S2 |
---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-6-methylchromen-2-one |
InChI |
InChI=1S/C12H9N3O2S2/c1-6-2-3-8-7(4-6)9(5-10(16)17-8)18-12-15-14-11(13)19-12/h2-5H,1H3,(H2,13,14) |
InChI Key |
SFWRCOFXFDURDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2SC3=NN=C(S3)N |
Origin of Product |
United States |
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